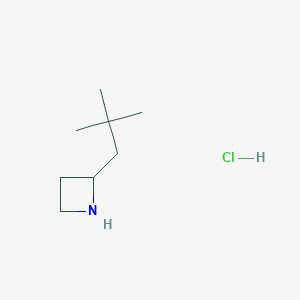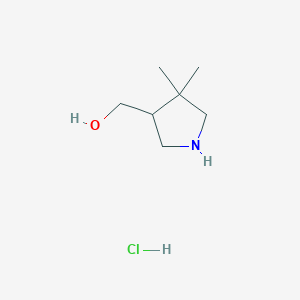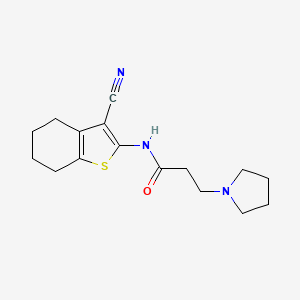
3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PDTC or Pyrrolidine dithiocarbamate and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Thiadiazoles, including structures similar to 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride, have been explored for their electron-accepting abilities in the development of electrochromic materials. These compounds are key in creating fast-switching, green electrochromic polymers with low bandgaps, indicating potential applications in smart windows, displays, and other technologies requiring color change capabilities (Ming et al., 2015). Such materials exhibit favorable redox activity, stability, and kinetic properties, making them promising for future electrochromic device development.
Insecticidal Applications
Research on thiadiazole derivatives has also extended into the agricultural sector, where these compounds are synthesized and assessed for their insecticidal properties. Studies have shown that certain thiadiazole-based heterocycles exhibit significant activity against agricultural pests, such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This opens avenues for the development of novel, effective pesticides that can contribute to sustainable agricultural practices.
Antimicrobial and Anticancer Agents
The structural framework of thiadiazoles, including those structurally related to this compound, has been utilized in the synthesis of compounds with promising antimicrobial and anticancer activities. These synthesized thiadiazole derivatives have shown significant action against various microbial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Swapna et al., 2013). The broad spectrum of biological activity attributed to thiadiazole derivatives underlines their importance in pharmaceutical research and drug development.
Molecular Docking Studies
Further research on thiadiazole derivatives involves molecular docking studies to explore their interactions with biological targets. These studies provide insights into the potential mechanisms of action of thiadiazole-based compounds, including their binding affinities and inhibition capabilities against specific proteins or enzymes involved in disease pathways. This research direction is crucial for the rational design of novel therapeutic agents with enhanced efficacy and specificity (Abouzied et al., 2022).
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-yloxy-1,2,5-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-2-7-3-5(1)10-6-4-8-11-9-6;/h4-5,7H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVRVJDKMBZBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NSN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)
![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)



![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)


